2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione
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Overview
Description
2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthraquinone family, which is characterized by a three-ring structure with two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis{[2-(dimethylamino)ethyl]amino}5,8-dihydroxy-anthracene-9,10-dione
- 1-{[2-dimethylamino)-ethyl]amino}4-{[2-(hydroxyethyl)amino]ethyl]-amino}5,8-dihydroxy-anthracene-9,10-dione
Uniqueness
Compared to similar compounds, 2-{[2-(2-Hydroxyethoxy)ethyl]amino}anthracene-9,10-dione stands out due to its specific functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c20-8-10-23-9-7-19-12-5-6-15-16(11-12)18(22)14-4-2-1-3-13(14)17(15)21/h1-6,11,19-20H,7-10H2 |
InChI Key |
QZZCADRWSCWNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Origin of Product |
United States |
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